molecular formula C11H28O4Si3 B13942439 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester CAS No. 126800-64-4

2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester

Cat. No.: B13942439
CAS No.: 126800-64-4
M. Wt: 308.59 g/mol
InChI Key: OKVILOHWNVKOME-UHFFFAOYSA-N
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Description

2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is a chemical compound with the molecular formula C11H28O4Si3 and a molecular weight of 308.59 g/mol . It is known for its unique structure, which includes multiple trimethylsiloxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester typically involves the reaction of acetic acid derivatives with trimethylsilyl reagents. One common method includes the reaction of acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester involves the interaction of its trimethylsiloxy groups with various molecular targets. These groups can act as protecting groups, preventing unwanted reactions at specific sites in a molecule. The compound’s reactivity is influenced by the steric and electronic effects of the trimethylsiloxy groups, which can stabilize reaction intermediates and facilitate specific transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is unique due to its multiple trimethylsiloxy groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

126800-64-4

Molecular Formula

C11H28O4Si3

Molecular Weight

308.59 g/mol

IUPAC Name

trimethylsilyl 2,2-bis(trimethylsilyloxy)acetate

InChI

InChI=1S/C11H28O4Si3/c1-16(2,3)13-10(12)11(14-17(4,5)6)15-18(7,8)9/h11H,1-9H3

InChI Key

OKVILOHWNVKOME-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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